
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbonyl chloride group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with bromine to introduce the bromine atom at the desired position. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like dimethylformamide (DMF) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions.
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxide ion would yield 2,2-dimethylcyclopropane-1-carbonyl chloride.
Applications De Recherche Scientifique
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors. Its reactivity with biological molecules makes it a valuable tool for biochemical research.
Medicine: Potential applications in drug development and the synthesis of pharmaceutical intermediates. The compound’s ability to undergo various chemical transformations makes it useful for creating new drug candidates.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are both reactive sites that can participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine or carbonyl chloride group. This leads to the formation of new bonds and the release of the bromine or chloride ion.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with other similar compounds such as 1-Chloro-2,2-dimethylcyclopropane-1-carbonyl chloride and 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid.
1-Chloro-2,2-dimethylcyclopropane-1-carbonyl chloride: This compound has a chlorine atom instead of a bromine atom. The reactivity and chemical properties may differ due to the difference in electronegativity and size between chlorine and bromine.
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group. The presence of the carboxylic acid group affects the compound’s acidity and reactivity in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H8BrClO |
|---|---|
Poids moléculaire |
211.48 g/mol |
Nom IUPAC |
1-bromo-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8BrClO/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3 |
Clé InChI |
IGSJTKTYFZFEFT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C(=O)Cl)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


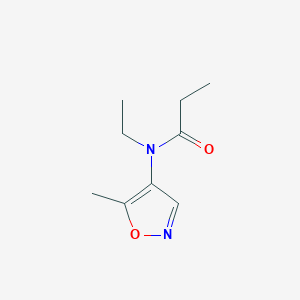
![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
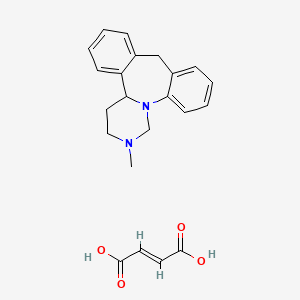
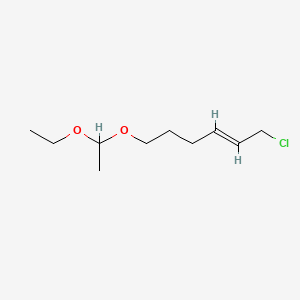
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)

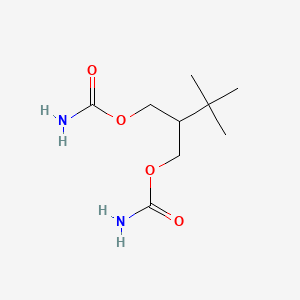
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
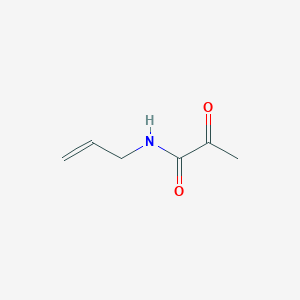
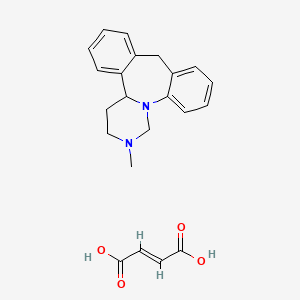
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)

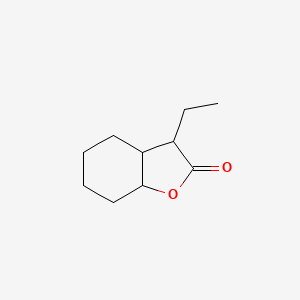
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
